3-(Benzo[1,3]dioxol-5-yl)benzaldehyde
Description
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O3/c15-8-10-2-1-3-11(6-10)12-4-5-13-14(7-12)17-9-16-13/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPTAXVKZXVZADL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC=CC(=C3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60679317 | |
| Record name | 3-(2H-1,3-Benzodioxol-5-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60679317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1181320-63-7 | |
| Record name | 3-(2H-1,3-Benzodioxol-5-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60679317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Chemical Synthesis and Organic Chemistry
3-(Benzo[1,3]dioxol-5-yl)benzaldehyde serves as an important building block in organic synthesis. Its structure allows for various chemical transformations, making it a versatile reagent in the synthesis of complex organic molecules. The compound can undergo reactions such as:
- Aldol Condensation : It can participate in aldol reactions to form β-hydroxy aldehydes or ketones, which are precursors to more complex structures.
- Electrophilic Aromatic Substitution : The presence of the dioxole ring enhances electrophilicity, facilitating substitution reactions that can lead to diverse functionalized products.
Pharmaceutical Applications
Recent studies have highlighted the potential of 3-(Benzo[1,3]dioxol-5-yl)benzaldehyde in medicinal chemistry. Its derivatives have shown promise as:
- Antimicrobial Agents : Certain derivatives exhibit inhibitory activity against bacterial ligases such as MurD and MurE, which are essential for bacterial cell wall synthesis. This suggests potential use in developing new antibiotics .
- Anti-cancer Compounds : Research indicates that compounds related to 3-(Benzo[1,3]dioxol-5-yl)benzaldehyde may possess anti-cancer properties. They can induce apoptosis in cancer cells through various mechanisms .
Material Science
The compound has applications in material science as well. Its derivatives are explored for:
- Fluorescent Materials : The unique electronic properties of benzodioxole derivatives make them suitable for use in fluorescent probes and sensors .
- Polymer Chemistry : Incorporating 3-(Benzo[1,3]dioxol-5-yl)benzaldehyde into polymer matrices can enhance thermal stability and mechanical properties.
Case Study 1: Synthesis of Enantiomers
A notable research study focused on the synthesis of enantiomers of 3-(benzo[1,3]dioxol-5-yl)-2-methylpropanal from the racemic compound. The study demonstrated a method to prepare enriched enantiomers while minimizing racemization during the process. This method involved resolving the racemic acid with optically active amines and converting them into respective alcohols and aldehydes .
Case Study 2: Antimicrobial Activity
In another study, derivatives of 3-(Benzo[1,3]dioxol-5-yl)benzaldehyde were tested for their ability to inhibit bacterial growth. The results indicated significant antimicrobial activity against various strains of bacteria, suggesting their potential use in treating infections .
Data Table: Comparison of Applications
| Application Area | Specific Use | Notable Findings |
|---|---|---|
| Organic Chemistry | Building block for complex synthesis | Versatile reagent for aldol condensation |
| Pharmaceuticals | Antimicrobial agents | Inhibitory activity against Mur ligases |
| Anti-cancer compounds | Induces apoptosis in cancer cell lines | |
| Material Science | Fluorescent materials | Suitable for fluorescent probes |
| Polymer chemistry | Enhances thermal stability and mechanical properties |
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. For instance, in medicinal applications, it may bind to enzyme active sites or receptor sites, modulating biological processes. The exact mechanism depends on the specific application and the molecular structure of the target.
Comparison with Similar Compounds
Positional Isomers
- 2-(Benzo[d][1,3]dioxol-5-yl)benzaldehyde : This positional isomer differs in the aldehyde group’s position (2- vs. 3-position). Synthesized via CrCl₂-mediated cross-coupling, it exhibits a lower melting point (described as a "slight yellow solid") and comparable yield (85%) to the 3-substituted analogue .
- 4-(Benzo[1,3]dioxol-5-yl)benzoic acid (BA-3194) : Replacing the aldehyde with a carboxylic acid group enhances polarity and hydrogen-bonding capacity, increasing solubility in aqueous media. This derivative is used in drug discovery for its enhanced bioavailability .
Functional Group Variations
- 3-(Benzo[1,3]dioxol-5-yl)benzoic acid (BA-3194) : The carboxylic acid group introduces acidity (pKa ~4.2), contrasting with the neutral aldehyde. This impacts coordination chemistry and biological interactions, such as enzyme inhibition .
- 3-Benzo[1,3]dioxol-5-yl-isoxazole-5-carbaldehyde : Incorporation of an isoxazole ring adjacent to the aldehyde group alters electronic properties and reactivity. This compound (CAS: 808739-26-6) has a molecular weight of 217.18 g/mol and is used in click chemistry applications .
Physicochemical Properties
Table 1: Comparative Physicochemical Data
- Melting Points : The 3-substituted benzaldehyde (152.6–153.7°C) has a significantly lower melting point than its carboxylic acid analogue (>250°C), reflecting differences in intermolecular forces (e.g., hydrogen bonding in the acid) .
- Solubility : The aldehyde derivatives are generally soluble in organic solvents (e.g., DCM, THF), whereas the carboxylic acid analogue exhibits improved aqueous solubility .
Biological Activity
3-(Benzo[1,3]dioxol-5-yl)benzaldehyde is a compound that has garnered attention for its diverse biological activities. This article reviews its synthesis, biological evaluations, and potential applications in medicinal chemistry, particularly focusing on its cytotoxic effects and other pharmacological properties.
Synthesis
The synthesis of 3-(Benzo[1,3]dioxol-5-yl)benzaldehyde typically involves the reaction of appropriate precursors using various organic synthesis techniques. The compound can be derived from benzo[1,3]dioxole derivatives through methods such as Friedel-Crafts acylation or other electrophilic aromatic substitution reactions.
Antiproliferative Activity
Recent studies have highlighted the cytotoxic potential of compounds containing the benzo[1,3]dioxole moiety. For instance, a series of chalcone derivatives related to benzo[1,3]dioxole exhibited significant antiproliferative activity against various cancer cell lines, including MDA-MB-231. The IC50 values for these compounds ranged from 5.24 to 63.12 μM , with some derivatives showing particularly potent effects (IC50 values as low as 5.24 μM ) .
Table 1: Cytotoxic Activity of Benzo[1,3]dioxole Derivatives
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 16k | MDA-MB-231 | 5.24 |
| 16m | MDA-MB-231 | 10.39 |
| 16t | MDA-MB-231 | 10.00 |
| 4a | SKBR3 | 1.30 |
| 4c | BT549 | ~3.00 |
The mechanism underlying the cytotoxicity of these compounds often involves the induction of apoptosis. Studies have demonstrated that treatment with these derivatives leads to:
- Cell membrane blebbing
- Chromatin condensation
- DNA fragmentation
- Alterations in cell cycle progression (notably G2/M phase arrest).
Western blot analysis revealed an upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins like Bcl-2, indicating a shift towards apoptosis .
Antiviral Activity
In addition to anticancer properties, some derivatives of benzo[1,3]dioxole have shown antiviral activity. A recent study synthesized thiosemicarbazone derivatives incorporating the benzo[d][1,3]dioxole moiety and tested their efficacy against Bovine Viral Diarrhea Virus (BVDV). These compounds displayed promising antiviral activity, suggesting potential applications in virology .
Case Studies and Research Findings
A comprehensive study evaluated various benzodioxole derivatives for their biological activities. The findings indicated that modifications to the benzodioxole structure could significantly enhance both cytotoxic and antiviral activities.
Case Study: Anticancer Activity in Breast Cancer Models
A specific focus was placed on the evaluation of compounds against breast cancer models (e.g., MDA-MB-231). The derivatives not only inhibited cell proliferation but also induced significant morphological changes consistent with apoptosis .
Table 2: Summary of Biological Evaluations
| Study Focus | Compound Type | Key Findings |
|---|---|---|
| Anticancer | Chalcone Derivatives | IC50 values between 5.24 - 63.12 μM |
| Antiviral | Thiosemicarbazone Derivatives | Effective against BVDV |
| Apoptosis Induction | Various Benzodioxole Derivatives | Upregulation of Bax; downregulation of Bcl-2 |
Preparation Methods
General Synthetic Strategy
The synthesis of 3-(Benzodioxol-5-yl)benzaldehyde typically involves:
- Construction or introduction of the benzodioxole ring system.
- Functionalization of the aromatic ring with an aldehyde group at the meta position relative to the benzodioxole substituent.
Preparation via Alkylation of Catechols and Subsequent Functionalization
A patented method describes the synthesis of benzodioxole derivatives starting from catechol substrates. The process involves:
- Step 1: Alkylation of Catechol
Catechol derivatives are reacted with halomethyl reagents (e.g., dihalodimethane) in the presence of a base to form the benzodioxole ring. The reaction conditions typically involve carbonate bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), alkoxide bases like sodium methoxide (NaOCH₃), or hydride bases such as sodium hydride (NaH). The reaction temperature ranges from room temperature up to 130 °C, most commonly around 110 °C for 1.5 hours.
This alkylation step forms the benzodioxole moiety with high yields and purity. - Step 2: Introduction of the Aldehyde Group
After formation of the benzodioxole ring, further substitution reactions introduce the aldehyde group at the desired position on the aromatic ring, often through electrophilic aromatic substitution or directed ortho-metalation followed by formylation.
This approach allows for the synthesis of isotopically labeled and substituted benzodioxoles with high isotopic enrichment and purity, as demonstrated in deuterated analogs used in pharmaceutical research.
| Reaction Parameter | Typical Conditions |
|---|---|
| Base | K₂CO₃, Cs₂CO₃, NaOCH₃, NaH |
| Temperature | 90–110 °C (commonly 110 °C) |
| Reaction Time | 1–4 hours (commonly 1.5 hours) |
| Solvent Volume | 10–20 volumes relative to catechol |
| Yield | High isotopic purity (>99%) in labeled compounds |
Synthesis via Condensation with Benzaldehyde Derivatives
Another well-documented method involves the condensation of benzodioxol-5-yl-containing precursors with benzaldehyde or substituted benzaldehydes under reflux conditions:
- Thiosemicarbazone Derivative Synthesis
Benzodioxol-5-yl thiosemicarbazide derivatives are reacted with benzaldehyde or substituted benzaldehydes in ethanol under reflux for about 1 hour. The reaction yields solid thiosemicarbazones that precipitate upon cooling and are purified by crystallization from dioxane. - This method efficiently produces 3-(Benzodioxol-5-yl)benzaldehyde derivatives with various substituents on the benzaldehyde ring, allowing for functional diversity and biological activity screening.
- The reaction is straightforward and yields products in the range of 75–86% with well-characterized melting points and spectral data confirming structure.
One-Pot Synthesis Involving Benzyl Alcohols and Aldehydes
A sophisticated one-pot synthesis approach has been reported for related benzodioxole compounds, which can be adapted for 3-(Benzodioxol-5-yl)benzaldehyde:
- The procedure involves reacting benzylic alcohols with aldehydes in the presence of tetrafluoroboric acid diethyl ether complex and tetrahydrothiophene in acetonitrile solvent.
- Sodium hydride is added to promote the formation of the epoxide intermediate, which can be further processed to yield the desired aldehyde-substituted benzodioxole.
- The reaction is monitored by thin-layer chromatography (TLC), and the products are purified via flash chromatography.
- This method achieves high yields (up to 91%) and excellent diastereoselectivity, demonstrating its utility for complex benzodioxole derivatives synthesis.
| Step | Conditions/Details |
|---|---|
| Solvent | Acetonitrile (MeCN) |
| Catalyst | Tetrafluoroboric acid diethyl ether complex (HBF₄·OEt₂) |
| Base | Sodium hydride (NaH) |
| Temperature | Room temperature to 0 °C (cooling step) |
| Reaction Monitoring | TLC (Hexanes/Ethyl acetate mixtures) |
| Purification | Flash chromatography |
| Yield | Up to 91% |
Summary Table of Preparation Methods
Q & A
Q. Why does the aldehyde group complicate long-term stability, and how is this mitigated?
- Answer : The aldehyde is prone to oxidation and nucleophilic attack. Stabilization strategies include:
- Derivatization as oximes or hydrazones.
- Lyophilization under argon to prevent dimerization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
